

Fmoc-NH-PEG4-alcohol molecular weight and CAS number

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Compound of Interest

Compound Name: *Fmoc-NH-PEG4-alcohol*

Cat. No.: *B6325970*

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In-Depth Technical Guide to Fmoc-NH-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-NH-PEG4-alcohol**, a versatile chemical linker widely utilized in peptide synthesis, drug development, and bioconjugation. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates a key experimental workflow.

Core Properties of Fmoc-NH-PEG4-alcohol

Fmoc-NH-PEG4-alcohol is a heterobifunctional linker molecule. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal hydroxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, while the hydroxyl group allows for further chemical modifications.

A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Weight	415.49 g/mol
CAS Number	868594-41-6
Chemical Formula	C ₂₃ H ₂₉ NO ₆
Purity	Typically ≥95%

Key Applications and Experimental Protocols

The unique structure of **Fmoc-NH-PEG4-alcohol** makes it a valuable tool in several advanced scientific applications, most notably in solid-phase peptide synthesis (SPPS) for the introduction of a PEG linker and in the construction of Proteolysis Targeting Chimeras (PROTACs).

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-NH-PEG4-alcohol can be incorporated into a peptide sequence on a solid support to introduce a hydrophilic PEG spacer. This process, known as PEGylation, can improve the solubility and pharmacokinetic properties of the resulting peptide.

Below is a detailed, step-by-step protocol for the manual incorporation of **Fmoc-NH-PEG4-alcohol** into a peptide chain during Fmoc-based SPPS.

Materials:

- Fmoc-protected peptide-resin
- Fmoc-NH-PEG4-alcohol**
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents:
 - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1H-Benzotriazol-1-yloxy)(dimethylamino)-N,N-dimethylmethanaminium hexafluorophosphate (HCTU)

- N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel (e.g., fritted syringe)
- Inert gas (Nitrogen or Argon)

Protocol:

- Resin Swelling:
 - Place the Fmoc-protected peptide-resin into the synthesis vessel.
 - Add DMF to swell the resin for at least 30 minutes.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Agitate the mixture for 3-5 minutes.
 - Drain the solution.
 - Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.^[1]
 - Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.^[1]
- Coupling of **Fmoc-NH-PEG4-alcohol**:
 - In a separate vial, dissolve **Fmoc-NH-PEG4-alcohol** (typically 3-5 equivalents relative to the resin loading) and HBTU/HCTU (equivalent to the **Fmoc-NH-PEG4-alcohol**) in DMF.
 - Add DIPEA (typically 2 equivalents relative to the **Fmoc-NH-PEG4-alcohol**) to the activation mixture.

- Immediately add the activated **Fmoc-NH-PEG4-alcohol** solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature under an inert atmosphere.
 - To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.
- Washing:
 - Drain the coupling solution.
 - Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Application in PROTAC Synthesis

Fmoc-NH-PEG4-alcohol also serves as a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in **Fmoc-NH-PEG4-alcohol** provides the necessary spacing and solubility for the resulting PROTAC molecule. The synthesis of a PROTAC is a multi-step process where the **Fmoc-NH-PEG4-alcohol** is typically deprotected and then coupled to ligands for the target protein and the E3 ligase.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the incorporation of **Fmoc-NH-PEG4-alcohol** into a peptide chain during solid-phase peptide synthesis.



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References

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